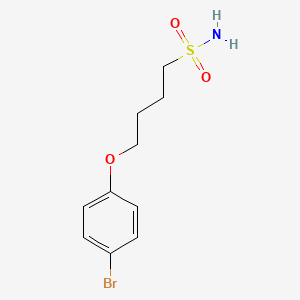
4-(4-Bromophenoxy)butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenoxy)butane-1-sulfonamide is a chemical compound with the molecular formula C10H14BrNO3S and a molecular weight of 308.19 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is characterized by the presence of a bromophenoxy group attached to a butane-1-sulfonamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)butane-1-sulfonamide typically involves the reaction of 4-bromophenol with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the sulfonamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenoxy)butane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed, although this is less common for sulfonamides.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium iodide would yield 4-(4-Iodophenoxy)butane-1-sulfonamide.
Hydrolysis: The major products are 4-bromophenol and butane-1-sulfonic acid.
Applications De Recherche Scientifique
4-(4-Bromophenoxy)butane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: While not used directly as a drug, it serves as a model compound for developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenoxy)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the substrate for binding to the active site . This competitive inhibition can disrupt normal biochemical pathways, making the compound useful for studying enzyme function and regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenoxy)butane-1-sulfonamide
- 4-(4-Fluorophenoxy)butane-1-sulfonamide
- 4-(4-Methylphenoxy)butane-1-sulfonamide
Uniqueness
4-(4-Bromophenoxy)butane-1-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with molecular targets. This makes it a valuable tool for studying the effects of halogen substitution on biological activity .
Propriétés
Formule moléculaire |
C10H14BrNO3S |
|---|---|
Poids moléculaire |
308.19 g/mol |
Nom IUPAC |
4-(4-bromophenoxy)butane-1-sulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14) |
Clé InChI |
DUEJGDNHAVRUSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OCCCCS(=O)(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


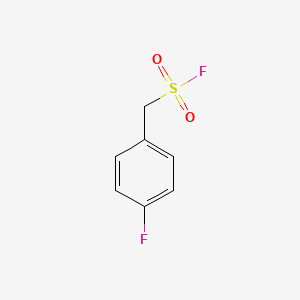

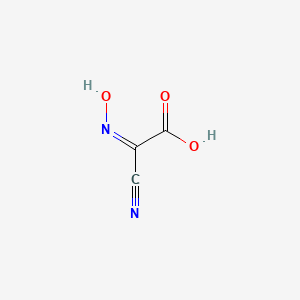
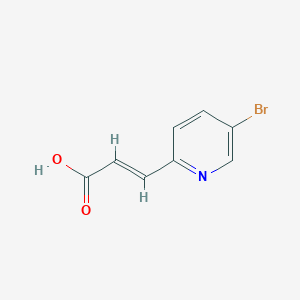
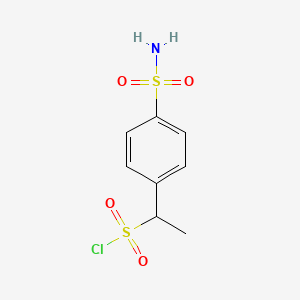



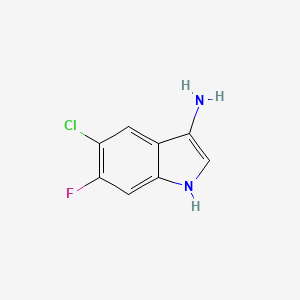


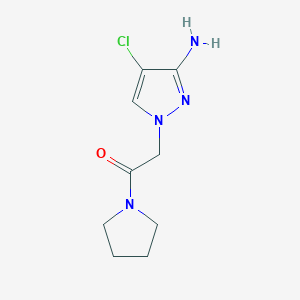

![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)
